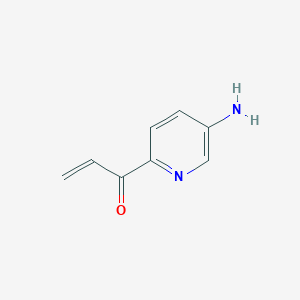
1-(5-Aminopyridin-2-yl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Aminopyridin-2-yl)prop-2-en-1-one is a chemical compound with the molecular formula C8H8N2O. It is a derivative of pyridine, a basic heterocyclic organic compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Aminopyridin-2-yl)prop-2-en-1-one typically involves the reaction of 5-aminopyridine with propenone derivatives under specific conditions. One common method includes the use of a base catalyst to facilitate the reaction, resulting in the formation of the desired product .
Industrial Production Methods
化学反应分析
Types of Reactions
1-(5-Aminopyridin-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The amino group on the pyridine ring can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce more saturated amines .
科学研究应用
1-(5-Aminopyridin-2-yl)prop-2-en-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
作用机制
The mechanism of action of 1-(5-Aminopyridin-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
- 1-(5-Chloropyridin-2-yl)prop-2-en-1-one
- 1-(5-Bromopyridin-2-yl)prop-2-en-1-one
- 1-(5-Methylpyridin-2-yl)prop-2-en-1-one
Uniqueness
1-(5-Aminopyridin-2-yl)prop-2-en-1-one is unique due to the presence of the amino group on the pyridine ring, which imparts specific chemical reactivity and biological activity. This distinguishes it from other similar compounds that may have different substituents on the pyridine ring .
生物活性
1-(5-Aminopyridin-2-yl)prop-2-en-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and related research findings.
Chemical Structure and Properties
The molecular formula of this compound is C8H8N2O, characterized by a pyridine ring with an amino group and an enone moiety. This unique structure contributes to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound has been shown to inhibit certain enzymes involved in metabolic pathways, impacting cellular processes crucial for cancer cell proliferation and survival.
Interaction with Tubulin
Research indicates that this compound may disrupt microtubule dynamics by binding to tubulin, which is essential for cell division. This mechanism suggests potential applications in cancer therapy, particularly against tumors that are resistant to conventional treatments .
Anticancer Potential
Several studies have highlighted the anticancer properties of this compound:
- In vitro Studies : The compound has demonstrated cytotoxic effects against various cancer cell lines, including breast and glioblastoma cells. For instance, it showed an IC50 value of 1.17 µM against glioblastoma cells, indicating potent activity .
- Mechanistic Insights : The induction of apoptosis in cancer cells has been linked to the compound's ability to disturb mitochondrial membrane potentials and activate caspase pathways .
Antimicrobial Activity
In addition to its anticancer effects, this compound has been studied for its antimicrobial properties. Preliminary data suggest that it may inhibit the growth of various bacterial strains, although further research is needed to elucidate the specific mechanisms involved.
Table 1: Summary of Biological Activities
Case Study: Glioblastoma Treatment
A notable case study involved the application of this compound in treating glioblastoma. The compound was tested in vivo, showing significant tumor reduction in animal models. The study emphasized the importance of structural modifications to enhance blood-brain barrier penetration, which is critical for effective glioblastoma therapies .
属性
分子式 |
C8H8N2O |
|---|---|
分子量 |
148.16 g/mol |
IUPAC 名称 |
1-(5-aminopyridin-2-yl)prop-2-en-1-one |
InChI |
InChI=1S/C8H8N2O/c1-2-8(11)7-4-3-6(9)5-10-7/h2-5H,1,9H2 |
InChI 键 |
JDQZVEBEJLTOGT-UHFFFAOYSA-N |
规范 SMILES |
C=CC(=O)C1=NC=C(C=C1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















